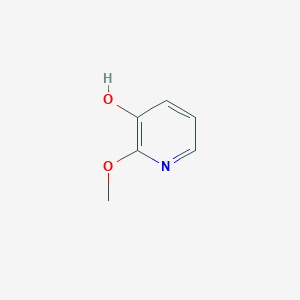

![molecular formula C10H9F4NO2 B2764334 2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid CAS No. 1259994-87-0](/img/structure/B2764334.png)

2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

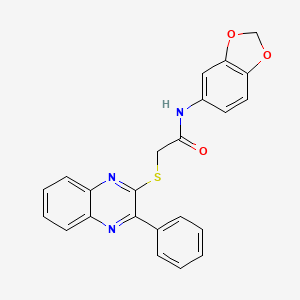

The molecular structure of a compound provides valuable information about its properties and reactivity. The InChI code for “2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid” is1S/C10H9F4NO2/c11-8-5 (4-7 (15)9 (16)17)2-1-3-6 (8)10 (12,13)14;/h1-3,7H,4,15H2, (H,16,17) . This code represents the compound’s molecular structure. Chemical Reactions Analysis

The chemical reactions involving “2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its potential uses and safety considerations. For “2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid”, the molecular weight is 287.64 and it is a powder at room temperature .Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of bioactive molecules, particularly those with potential pharmacological activities. Its unique structure allows for the introduction of fluorine atoms into the phenyl ring, which can significantly alter the biological properties of the synthesized molecules .

Development of Antitumor Agents

The trifluoromethyl group in the compound is of particular interest in the development of antitumor agents. Researchers have utilized it in the preparation of inhibitors of kinesin spindle protein (KSP), which is a promising target for cancer therapy .

Neurotransmitter Research

In neuroscience, this compound has been used to study the role of neurotransmitters in pain perception. It acts as a calcitonin gene-related peptide (CGRP) receptor antagonist, which is significant in the context of migraines and other pain disorders .

Material Science Applications

In material science, the compound’s derivatives are explored for their potential use in polymer electrolytes. The fluorine atoms can enhance the material’s properties, such as stability and conductivity .

Catalysis and Organic Synthesis

The compound is used in catalytic processes, especially in reactions that require the introduction of a trifluoromethyl group. This is crucial in the field of organic synthesis where the introduction of such groups can lead to compounds with novel properties .

Analytical Chemistry

Due to its unique chemical structure, this compound can be used as a standard or reference material in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Peptide Modification

The compound is also used in peptide modification. The incorporation of fluorinated amino acids into peptides can result in enhanced stability and altered biological activity, which is beneficial in therapeutic peptide design .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are investigated for their potential use as herbicides or pesticides. The fluorine atoms can confer properties such as increased potency and selectivity towards target organisms .

Mécanisme D'action

Target of Action

Compounds with trifluoromethyl groups have been found to interact with various proteins and receptors, influencing their function .

Mode of Action

It’s known that trifluoromethyl-containing compounds can interact with their targets in a variety of ways, such as by binding to active sites, altering protein conformation, or modulating receptor activity .

Biochemical Pathways

Trifluoromethyl-containing compounds have been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

Result of Action

Trifluoromethyl-containing compounds are known to exhibit a wide range of biological activities, including antitumor effects .

Safety and Hazards

The safety and hazards of a compound are crucial for handling and storage. For “2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid”, the safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

Propriétés

IUPAC Name |

2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIMMOAACDOUHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

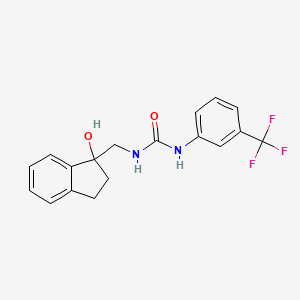

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2764251.png)

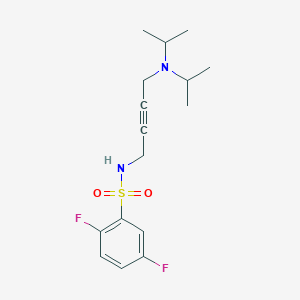

![1-(2,5-Dimethylphenyl)-4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2764252.png)

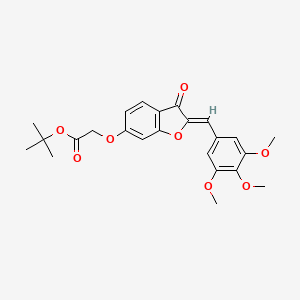

![[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate](/img/structure/B2764254.png)

![2-[(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2764256.png)

![N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2764264.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2764267.png)

![1-(3,5-dimethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2764268.png)

![4-[butyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2764269.png)

![Tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hcl](/img/structure/B2764274.png)